molecular formula C10H11BrN2 B596195 6-Bromo-1-ethyl-3-methyl-1H-indazole CAS No. 1214900-39-6

6-Bromo-1-ethyl-3-methyl-1H-indazole

Cat. No.: B596195
CAS No.: 1214900-39-6
M. Wt: 239.116
InChI Key: GCPYHBVIKOUKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-ethyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-3-methyl-1H-indazole typically involves the bromination of 1-ethyl-3-methyl-1H-indazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

6-Bromo-1-ethyl-3-methyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-1-methyl-1H-indazole: Similar structure but lacks the ethyl group, which can affect its chemical properties and reactivity.

    6-Bromo-1-ethyl-1H-indazole: Similar but lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

6-Bromo-1-ethyl-3-methyl-1H-indazole is unique due to the presence of both the bromine atom and the ethyl and methyl groups. This combination of substituents provides a distinct set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-bromo-1-ethyl-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPYHBVIKOUKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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